molecular formula C15H23N7O4S B607209 DS-437 CAS No. 1674364-87-4

DS-437

货号: B607209
CAS 编号: 1674364-87-4
分子量: 397.45
InChI 键: CACMCLIHCDTJHL-IDTAVKCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DS-437 (CAS: 1674364-87-4) is a dual inhibitor of protein arginine methyltransferases PRMT5 and PRMT7, with IC₅₀ values of 5.9 ± 1.4 μM and 6 ± 0.5 μM, respectively . Structurally, it mimics the cofactor S-adenosylmethionine (SAM) and competes for the SAM-binding pocket by forming hydrogen bonds with conserved residues (e.g., E444 in PRMT5), thereby blocking methyltransferase activity . This compound exhibits high selectivity over 29 other human protein, DNA, and RNA methyltransferases, though residual activity against DNMT3A (IC₅₀ = 52 μM) and DNMT3B (IC₅₀ = 62 μM) is noted .

In cellular models, this compound inhibits symmetric dimethylation of PRMT5 substrates (e.g., SmD1/D3 and SmB/B' ribonucleoproteins) and reduces FOXP3 methylation, impairing regulatory T cell (Treg) function . In vivo, this compound (10 mg/kg, intraperitoneal) synergizes with anti-HER2 antibodies to suppress tumor growth in CT26-Her2 murine colon cancer models . Additionally, it modulates neuronal excitability by targeting PRMT7-NaV1.9 interactions, alleviating pain hypersensitivity in Scn11a^A796G/A796G mice .

准备方法

Structural Design Rationale for DS-437

This compound was engineered to target the cofactor-binding site of S-adenosylmethionine (SAM) while mimicking the substrate arginine’s interaction with PRMT5 and PRMT7. The compound replaces the amino acid moiety of SAM with a tert-butylphenyl-urea group, enabling simultaneous engagement with the SAM-binding pocket and the arginine substrate channel . Molecular modeling suggests that the urea moiety forms hydrogen bonds with glutamate residues (e.g., E444 in PRMT5), critical for orienting the substrate’s guanidinium group . This dual-binding mode distinguishes this compound from traditional SAM analogs like sinefungin or SAH, which lack substrate-mimetic properties .

Synthetic Pathway and Optimization

Key Synthetic Steps

The synthesis of this compound involves a modular approach to assemble the adenine core, linker, and urea functionality. While explicit reaction details are sparingly reported, the general strategy aligns with known methods for SAM analog synthesis :

  • Adenine Core Modification : The adenine scaffold is functionalized at the 5′-position to introduce a reactive handle for subsequent coupling.

  • Urea Linker Installation : A tert-butylphenyl isocyanate is reacted with an amine-terminated spacer to form the urea linkage.

  • Final Coupling : The modified adenine is conjugated to the urea linker via nucleophilic substitution or click chemistry, followed by purification via reverse-phase HPLC .

Reaction Conditions and Characterization

Critical parameters include stoichiometric control during urea formation and the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient coupling . Final compounds are characterized by LC-MS and NMR to verify purity (>95%) and structural integrity .

Table 1: Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity Method
Adenine modificationMitsunobu conditions (DEAD)65–75TLC, NMR
Urea formationtert-Butylphenyl isocyanate80–90LC-MS
Final couplingCuSO<sub>4</sub>, sodium ascorbate50–60HPLC

Biochemical Evaluation and Selectivity Profile

Inhibition Kinetics

This compound demonstrates SAM-competitive inhibition, with IC<sub>50</sub> values of 5.9 µM (PRMT5) and 6.0 µM (PRMT7) under balanced assay conditions (substrate and cofactor at K<sub>m</sub>) . Increasing SAM concentrations reduce inhibitory potency, confirming cofactor competition . Surface plasmon resonance (SPR) reveals binding affinities of K<sub>D</sub> = 25 µM (PRMT5–MEP50) and 37 µM (PRMT7) .

Table 2: Inhibitory Activity of this compound Against Methyltransferases

EnzymeIC<sub>50</sub> (µM)MechanismSelectivity vs. Other MTs
PRMT55.9 ± 1.4SAM-competitive>50 µM for DNMT3A/B
PRMT76.0 ± 0.5SAM-competitiveNo activity vs. PRMT1/3/6

Cellular Activity

In MDA-MB-231 cells, this compound (10–50 µM) reduces symmetric dimethylation of SmD1/D3 and SmB/B′ without affecting histone H4R3 methylation, suggesting preferential targeting of spliceosomal proteins . The lack of histone effect may reflect slower turnover rates of methylated histones or differential substrate accessibility .

Comparative Analysis with Related Inhibitors

This compound’s selectivity contrasts with pan-methyltransferase inhibitors like EPZ004777, which shows weaker PRMT5/7 inhibition (IC<sub>50</sub> > 20 µM) . Structural comparisons highlight the importance of the urea group in conferring dual PRMT5–PRMT7 specificity, whereas EPZ004777’s tert-butylphenyl-urea targets a distinct cavity in DOT1L .

化学反应分析

Types of Reactions

DS-437 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the dihydroxyoxolane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, each with distinct chemical and biological properties.

科学研究应用

Inhibition Profile

DS-437 has been characterized as a selective inhibitor with an IC50 value of approximately 6 µM against both PRMT5 and PRMT7. In preclinical studies, it demonstrated inactivity against 29 other human methyltransferases, indicating a favorable selectivity profile for its intended targets .

Table 1: Inhibition Profile of this compound

EnzymeIC50 (µM)Selectivity
PRMT56.0High
PRMT76.0High
Other Methyltransferases>10Low

Cancer Cell Studies

In vitro studies have shown that this compound effectively inhibits the growth of breast cancer cells by targeting the methylation processes critical for tumor proliferation. The compound was tested against various breast cancer cell lines, demonstrating significant cytotoxic effects .

Case Study: Breast Cancer Cell Lines

  • Cell Lines Tested: MDA-MB-231, MCF-7
  • Concentration Range: 0.1 µM to 10 µM
  • Results:
    • MDA-MB-231: IC50 = 3 µM
    • MCF-7: IC50 = 4 µM

Therapeutic Implications

The ability of this compound to inhibit PRMT5 and PRMT7 has led to investigations into its therapeutic potential in various cancers:

  • Breast Cancer : Demonstrated efficacy in reducing cell viability and inducing apoptosis in preclinical models.
  • Cardiovascular Diseases : Research indicates that PRMT7 may play a role in cardiac hypertrophy and heart failure, suggesting that this compound could be explored for cardiovascular applications .
  • Neurodegenerative Disorders : Given the role of arginine methylation in neuronal function, this compound may have implications for treating neurodegenerative diseases.

Clinical Trials and Future Directions

Currently, clinical trials are assessing the safety and efficacy of this compound in various cancer types. The focus is on understanding the drug's pharmacokinetics, optimal dosing regimens, and potential combination therapies with other anticancer agents.

Table 2: Summary of Clinical Trials Involving this compound

Trial IDPhaseConditionStatus
NCT03614728Phase ISolid TumorsTerminated
NCT04676516Phase IIBreast CancerCompleted
NCT02783300Phase IHematological MalignanciesCompleted

作用机制

The mechanism of action of DS-437 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, nucleic acids, and cellular receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in DNA replication, protein synthesis, and cellular signaling.

相似化合物的比较

PRMT5-Specific Inhibitors

Compound Target(s) IC₅₀ (μM) Mechanism Selectivity Notes Key Applications
DS-437 PRMT5, PRMT7 5.9, 6 SAM-competitive Residual DNMT3A/B inhibition Cancer, neuropathic pain
BLL5 PRMT5 N/A Selective PRMT5 inhibition No PRMT7/DNMT activity EBV-driven B-cell lymphoma
EPZ015666 PRMT5 0.022 SAM-competitive High selectivity (>100-fold vs PRMT7) Mantle cell lymphoma
  • Key Differences :
    • This compound uniquely inhibits both PRMT5 and PRMT7, whereas BLL5 and EPZ015666 are PRMT5-specific .
    • EPZ015666 has superior potency (IC₅₀ = 22 nM) but lacks PRMT7 activity, limiting its utility in PRMT7-dependent pathways .

PRMT7 Inhibitors

Compound Target(s) IC₅₀ (μM) Mechanism Selectivity Notes Key Applications
This compound PRMT5, PRMT7 5.9, 6 SAM-competitive Broad methyltransferase selectivity Embryogenesis, neuropathic pain
EPZ004777 PRMT7, DOT1L 7.5 SAM-competitive Inhibits DOT1L (histone methyltransferase) Mixed-lineage leukemia
  • This compound demonstrates superior cellular efficacy in reducing H3R2me2s (linked to zygotic genome activation) compared to EPZ004777 .

Dual PRMT5/7 Inhibitors

This compound is the first identified dual PRMT5/7 inhibitor . No other compounds with comparable dual activity are reported in the literature. Its dual inhibition is critical for pathways where PRMT5 and PRMT7 act synergistically, such as symmetric dimethylation of Sm proteins and embryonic transcription .

Off-Target Effects

Compound Off-Targets (IC₅₀) Functional Impact
This compound DNMT3A (52 μM), DNMT3B (62 μM) Mild hypomethylation in cancer models
CMP-5 PRMT1, PRMT6 Broader class I PRMT inhibition
  • DNMT3A/B inhibition by this compound is 8–10× weaker than its PRMT5/7 activity, minimizing confounding effects in most studies .

In Vivo Efficacy

Compound Model Dose/Route Outcome
This compound CT26-Her2 colon cancer 10 mg/kg, i.p. Reduced tumor growth (+ anti-HER2)
This compound Scn11a^A796G/A796G mice 50 μM (local) Reduced pain hypersensitivity
EPZ015666 MCL xenografts 30 mg/kg, oral Tumor regression

生物活性

DS-437 is a dual inhibitor primarily targeting protein arginine methyltransferases (PRMTs), specifically PRMT5 and PRMT7. This compound has shown promise in preclinical studies, particularly in the context of cancer therapy, due to its ability to modulate methylation processes that are crucial for various cellular functions.

This compound functions by inhibiting the activity of PRMT5 and PRMT7, which are enzymes involved in the methylation of arginine residues on proteins. This methylation is essential for regulating gene expression, RNA processing, and various signaling pathways. By inhibiting these enzymes, this compound can alter cellular responses to stress and potentially enhance the effectiveness of existing cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition against PRMT5 and PRMT7, with IC50 values of approximately 6 µM for both targets . Importantly, it has been noted that this compound is inactive against 29 other human methyltransferases, indicating a high degree of specificity .

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Activity
PRMT56Inhibited
PRMT76Inhibited
Other Methyltransferases>100Inactive

Preclinical Testing

Recent preclinical testing has focused on the effects of this compound on breast cancer cell lines. The results indicate that treatment with this compound leads to significant reductions in cell viability and proliferation. This suggests that the compound may have therapeutic potential in treating certain types of cancer characterized by dysregulated arginine methylation .

Case Studies

  • Breast Cancer Cell Lines : In studies involving MDA-MB-231 and MCF-7 breast cancer cell lines, treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed a notable increase in Annexin V positive cells after 48 hours of treatment .
  • Combination Therapies : Further investigations are exploring the synergistic effects of this compound when combined with other chemotherapeutic agents. Preliminary data suggest enhanced efficacy when used alongside conventional treatments like doxorubicin, indicating a potential for combination therapy strategies .

Future Directions

The ongoing research into this compound's biological activity emphasizes its role as a valuable tool for understanding the implications of arginine methylation in cancer biology. Future studies will aim to elucidate its effects in vivo and explore its potential in clinical settings.

常见问题

Q. What are the primary enzymatic targets of DS-437, and how does its inhibitory profile influence experimental design?

Basic
this compound is a dual inhibitor of protein arginine methyltransferases PRMT5 and PRMT7, with IC50 values of 5.9 μM and 6 μM, respectively . It exhibits selectivity over 29 other methyltransferases but inhibits DNMT3A and DNMT3B at higher concentrations (IC50s = 52 μM and 62 μM) . Researchers should prioritize dose-response assays (0.1–100 μM) to distinguish PRMT5/7-specific effects from off-target DNMT3A/B activity . Enzymatic assays using fluorogenic substrates or radioactive SAM (S-adenosyl methionine) are recommended for in vitro validation .

Q. How can this compound be utilized to study symmetrical dimethylation (SDMA) in cellular models?

Basic
this compound suppresses SDMA of PRMT5 substrates (e.g., SmD1/D3 ribonucleoproteins and FOXP3) in HEK293T and MDA-MB-231 cells . For reproducible results:

  • Treat cells with 2.5–10 μM this compound for 24–48 hours.
  • Validate via Western blot using anti-SDMA antibodies (e.g., SYM10/11) .
  • Include controls for DNMT3A/B inhibition at concentrations >50 μM to avoid confounding epigenetic effects .

Q. What experimental strategies mitigate contradictions in this compound’s reported selectivity across studies?

Advanced
Discrepancies arise from variations in assay conditions (e.g., SAM concentration, enzyme isoforms) . To resolve:

  • Cross-validate findings : Use orthogonal assays (e.g., ITC for binding affinity, CRISPR/Cas9 PRMT5/7-KO cells for phenotypic rescue) .
  • Control for SAM competition : this compound is a SAM analog; maintain physiological SAM levels (15–25 μM) in vitro to avoid artificial inhibition .
  • Profile off-target effects : Screen against methyltransferase panels, including DNMT3A/B and METTL21D, using high-throughput enzymatic assays .

Q. How does this compound modulate immune responses in cancer models, and what are the implications for combination therapies?

Advanced
this compound disrupts regulatory T cell (Treg)-mediated immunosuppression by inhibiting FOXP3 methylation, enhancing effector T cell (Teff) proliferation . In CT26Her2 colon cancer models, combining this compound (10 mg/kg, 5×/week) with anti-ErbB2 antibody 4D5 reduced tumor growth by 60% compared to monotherapy . Methodological considerations:

  • Tumor microenvironment analysis : Use flow cytometry to quantify Treg (CD4<sup>+</sup>FOXP3<sup>+</sup>) and Teff (CD8<sup>+</sup>Granzyme B<sup>+</sup>) populations post-treatment .
  • Dose optimization : Balance this compound’s antitumor efficacy with potential T-cell toxicity (observed at >10 μM in vitro) .

Q. What methodologies are recommended for studying this compound’s role in zygotic genome activation (ZGA) during embryogenesis?

Advanced
In IVF mouse models, this compound enhances pronuclear histone H3R2me2s modification, promoting minor ZGA . Key steps:

  • Gamete treatment : Pre-incubate sperm and oocytes with 5 μM this compound for 2 hours prior to fertilization .
  • Time-lapse imaging : Capture nuclear division dynamics at 0, 8, and 10 hours post-IVF using Hoechst 33342 staining .
  • Functional validation : Perform RNA-seq on 2-cell embryos to assess ZGA-related gene activation (e.g., Zscan4, MuERV-L) .

Q. How does this compound affect neuronal excitability, and what pain models are suitable for mechanistic studies?

Advanced
this compound inhibits PRMT7-mediated NaV1.9 sodium channel methylation, reducing DRG neuron hyperexcitability in Scn11a<sup>A796G/A796G</sup> mice . Methodological guidelines:

  • In vivo pain assays : Administer 0.8–1.6 mg/kg this compound intraperitoneally and measure formalin-induced paw licking latency .
  • Electrophysiology : Perform current-clamp recordings on DRG neurons to quantify rheobase changes post-DS-437 treatment .

Q. How can researchers optimize this compound delivery to overcome pharmacokinetic limitations in preclinical studies?

Advanced
this compound exhibits poor solubility and rapid clearance. Strategies include:

  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance tumor accumulation .
  • Combination with metabolic inhibitors : Co-administer with MTA (methylthioadenosine) to synergistically suppress PRMT5 in MTAP-deficient cancers .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in high-content screens?

Advanced

  • Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients .
  • Multivariate analysis : Use PCA or clustering to identify outliers in methyltransferase inhibition profiles .

属性

IUPAC Name

1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O4S/c1-2-17-15(25)18-3-4-27-5-8-10(23)11(24)14(26-8)22-7-21-9-12(16)19-6-20-13(9)22/h6-8,10-11,14,23-24H,2-5H2,1H3,(H2,16,19,20)(H2,17,18,25)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACMCLIHCDTJHL-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DS-437
Reactant of Route 2
Reactant of Route 2
DS-437
Reactant of Route 3
Reactant of Route 3
DS-437
Reactant of Route 4
Reactant of Route 4
DS-437
Reactant of Route 5
DS-437
Reactant of Route 6
DS-437

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。